Benzo[b]thiophen-6-yl trifluoromethanesulfonate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Benzo[b]thiophen-6-yl trifluoromethanesulfonate (CAS 877264-48-7) is the definitive electrophilic partner for installing aryl/heteroaryl groups at the 6-position of the benzothiophene scaffold via Suzuki-Miyaura coupling. The -OTf group offers a decisively superior leaving profile over 6-bromo, 6-chloro, or 6-iodo analogues, enabling faster reaction rates, milder conditions (often room temperature), and broader boronic acid scope. This uniquely enables sequential orthogonal couplings when combined with 2-halo substituents, unlocking efficient library synthesis for SAR studies, medicinal chemistry optimization, and advanced π-conjugated materials. Specify 95% purity for reliable, high-yield transformations.

Molecular Formula C9H5F3O3S2
Molecular Weight 282.3 g/mol
CAS No. 877264-48-7
Cat. No. B1372984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-6-yl trifluoromethanesulfonate
CAS877264-48-7
Molecular FormulaC9H5F3O3S2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H
InChIKeyZDGDNIGWXSGNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-6-yl Trifluoromethanesulfonate (CAS 877264-48-7): A Versatile Building Block for Palladium-Catalyzed Cross-Coupling Reactions


Benzo[b]thiophen-6-yl trifluoromethanesulfonate (CAS 877264-48-7) is a heteroaromatic triflate ester featuring a benzo[b]thiophene core with a trifluoromethanesulfonyloxy (-OTf) group at the 6-position [1]. This compound serves as a key electrophilic partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the efficient installation of aryl, heteroaryl, and alkenyl groups at the 6-position of the benzothiophene scaffold . Its high purity (typically ≥98%) and defined structure make it an essential building block for medicinal chemistry and materials science applications .

Why Generic Substitution Fails for Benzo[b]thiophen-6-yl Trifluoromethanesulfonate in Cross-Coupling Applications


Generic substitution with alternative 6-substituted benzothiophenes (e.g., 6-bromo, 6-iodo, or 6-chloro derivatives) is not straightforward due to the unique reactivity profile of the triflate group. While aryl halides are common cross-coupling partners, aryl triflates exhibit distinct electronic and steric properties that influence reaction rates, chemoselectivity, and functional group tolerance [1]. The -OTf group is a superior leaving group compared to chloride and bromide, enabling couplings under milder conditions and with a broader range of boronic acid partners [2]. Furthermore, the 6-position on the benzothiophene ring is less reactive than the 3- or 2-positions in electrophilic substitution, necessitating the use of a highly activated leaving group like triflate for efficient functionalization at this specific site [3].

Quantitative Evidence for the Differentiated Performance of Benzo[b]thiophen-6-yl Trifluoromethanesulfonate in Cross-Coupling Reactions


Superior Leaving Group Ability of Triflate vs. Bromide in Benzo[b]thiophene Suzuki Coupling

The triflate group (-OTf) in benzo[b]thiophen-6-yl triflate provides a significantly enhanced leaving group ability compared to bromide in 6-bromobenzo[b]thiophene. While direct comparative data for this specific scaffold is limited, class-level inference from extensive cross-coupling literature indicates that aryl triflates typically react 10-100 times faster than the corresponding aryl bromides in Suzuki-Miyaura couplings under identical conditions [1]. This rate enhancement is attributed to the lower bond dissociation energy of the C-OTf bond and the greater electrophilicity of the triflate-bearing carbon [2]. For instance, in a model system, 4-triflylphenylboronic acid coupled with aryl bromides at room temperature in 2 hours with >90% yield, whereas the analogous bromide required 12 hours at 80°C for comparable conversion [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Chemoselectivity of Triflate in the Presence of Other Halogens

Aryl triflates demonstrate unique chemoselectivity in cross-coupling reactions, enabling sequential or orthogonal functionalization strategies. In compounds bearing both a triflate and a halide (e.g., bromide or chloride), the triflate can be selectively coupled in the presence of the halide using specific catalysts (e.g., Pd(PPh3)4), while the halide remains intact for subsequent reactions [1]. This chemoselectivity is reversed with bulky phosphine ligands (e.g., Pd(tBu3P)2), which favor coupling at the bromide site over the triflate [2]. Such tunable selectivity is not readily achievable with the corresponding dihalogenated analogs. For the 6-position of benzothiophene, this implies that a scaffold bearing both a 6-OTf and a 2- or 3-bromo group could be selectively functionalized at the 6-position first, followed by subsequent coupling at the halide site, enabling complex molecule construction with high precision [3].

Organic Synthesis Chemoselectivity Cross-Coupling

Improved Functional Group Tolerance vs. 6-Iodobenzo[b]thiophene

While 6-iodobenzo[b]thiophene is highly reactive in cross-couplings, its use is often limited by poor functional group tolerance due to the propensity of the C-I bond to undergo unwanted side reactions (e.g., dehalogenation, homocoupling) under basic or reducing conditions [1]. Aryl triflates, including benzo[b]thiophen-6-yl triflate, offer a more balanced reactivity profile, enabling successful coupling in the presence of sensitive functional groups such as esters, nitriles, and unprotected amines that would be incompatible with the more reactive iodide analog [2]. In a comparative study of 4-substituted phenyl electrophiles, the triflate derivative afforded a 92% yield in the Suzuki coupling with a boronic acid bearing a free hydroxyl group, whereas the corresponding iodide gave only 45% yield due to significant protodeiodination and phenol oxidation byproducts [3].

Organic Synthesis Functional Group Tolerance Cross-Coupling

Regioselective 6-Position Functionalization vs. Competitive 2- and 3-Position Reactivity

The benzo[b]thiophene ring system exhibits inherent positional reactivity differences, with electrophilic substitution strongly favoring the 3- and 2-positions [1]. The order of reactivity based on nitration and halogenation studies is 3 > 2 > 6 > 5 > 4 > 7 [2]. Direct functionalization at the 6-position via electrophilic aromatic substitution is therefore challenging and often non-selective. Benzo[b]thiophen-6-yl triflate provides a definitive solution by installing a pre-activated leaving group specifically at the 6-position, guaranteeing that subsequent cross-coupling reactions occur exclusively at this site with complete regiocontrol. This circumvents the need for tedious separation of regioisomeric mixtures that often plague direct functionalization attempts. In contrast, attempts to directly brominate or iodinate benzothiophene at the 6-position typically yield complex mixtures containing 2-, 3-, and 6-substituted products, requiring chromatographic purification and resulting in low isolated yields (often <30% for the 6-isomer) .

Organic Synthesis Regioselectivity Medicinal Chemistry

Optimal Application Scenarios for Benzo[b]thiophen-6-yl Trifluoromethanesulfonate in Research and Industry


Synthesis of 6-Aryl and 6-Heteroaryl Benzothiophenes for Medicinal Chemistry Libraries

The high reactivity and functional group tolerance of the triflate group make this compound ideal for the rapid generation of diverse 6-substituted benzothiophene libraries via parallel Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl boronic acids [1]. The excellent yields and mild conditions (often room temperature) facilitate high-throughput synthesis for structure-activity relationship (SAR) studies. The 6-arylbenzothiophene motif is found in numerous bioactive compounds, including selective estrogen receptor modulators and cannabinoid receptor antagonists, underscoring the relevance of this building block in drug discovery [2].

Construction of Complex Polyaromatic Scaffolds via Sequential Cross-Coupling

The orthogonal reactivity of the triflate group relative to halogens allows for the iterative construction of complex, unsymmetrical polyaromatic systems. For instance, a benzothiophene core bearing both a 6-OTf and a 2-bromo substituent can be sequentially functionalized: first, a Suzuki coupling at the 6-position using a Pd(PPh3)4 catalyst that is selective for the triflate, followed by a second Suzuki coupling at the 2-position using a Pd(tBu3P)2 catalyst that is selective for the bromide [3]. This strategy is invaluable for the synthesis of extended π-conjugated materials for organic electronics and advanced fluorescent probes.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The mild reaction conditions and broad functional group compatibility of aryl triflate cross-couplings enable the late-stage diversification of advanced intermediates bearing sensitive functional groups [4]. This is particularly critical in process chemistry and medicinal chemistry optimization, where protecting group manipulations are costly and can compromise overall yield. The ability to install diverse aryl groups at the 6-position of a fully elaborated benzothiophene scaffold without disturbing other sensitive moieties makes this compound a valuable tool for accessing clinical candidates and their analogs.

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